molecular formula C19H19N3O4S B284489 Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B284489
M. Wt: 385.4 g/mol
InChI Key: KAQIIFIXUQNPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has shown potential in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. It has been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

Advantages and Limitations for Lab Experiments

The advantages of using Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in lab experiments include its potential in various biochemical and physiological studies. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. However, the limitations of using this compound include its synthetic nature, which can limit its availability and increase its cost.

Future Directions

There are several future directions for the use of Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in scientific research. One potential direction is the development of more efficient synthesis methods that can reduce the cost and increase the availability of the compound. Another direction is the exploration of its potential in the treatment of other neurological disorders. Additionally, further studies can be conducted to investigate its mechanism of action and its effects on other biochemical and physiological pathways.

Synthesis Methods

The synthesis of Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves the reaction of 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.

Scientific Research Applications

Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been extensively used in scientific research due to its potential in various biochemical and physiological studies. It has been shown to have inhibitory effects on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

propan-2-yl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-11(2)26-19(25)16-12(3)15-17(27-16)20-10-22(18(15)24)9-14(23)21-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,21,23)

InChI Key

KAQIIFIXUQNPIU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)C(=O)OC(C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)C(=O)OC(C)C

Origin of Product

United States

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